3-Chloro-4-(isopentyloxy)benzenethiol
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Overview
Description
3-Chloro-4-(isopentyloxy)benzenethiol is an organic compound with the molecular formula C11H15ClOS It is a derivative of benzenethiol, featuring a chlorine atom and an isopentyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(isopentyloxy)benzenethiol typically involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom and an isopentyloxy group. One common method involves the reaction of 3-chlorophenol with isopentyl bromide in the presence of a base, followed by thiolation using thiourea or another sulfur source under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(isopentyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
3-Chloro-4-(isopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(isopentyloxy)benzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and isopentyloxy groups can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenethiol: Lacks the isopentyloxy group, making it less hydrophobic.
4-Isopentyloxybenzenethiol:
3-Chloro-4-methoxybenzenethiol: Contains a methoxy group instead of an isopentyloxy group, altering its chemical properties.
Uniqueness
3-Chloro-4-(isopentyloxy)benzenethiol is unique due to the combination of the chlorine atom and the isopentyloxy group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-chloro-4-(3-methylbutoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClOS/c1-8(2)5-6-13-11-4-3-9(14)7-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXESLCJYXJAJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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